molecular formula C11H21NO2 B1492879 2-((cyclopropylmethyl)(tetrahydro-2H-pyran-4-yl)amino)ethan-1-ol CAS No. 2097984-07-9

2-((cyclopropylmethyl)(tetrahydro-2H-pyran-4-yl)amino)ethan-1-ol

Cat. No. B1492879
CAS RN: 2097984-07-9
M. Wt: 199.29 g/mol
InChI Key: ROGDOHAOMXNUAF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves the use of N-substituted hydroxylamines . The coupling of these with alkaline gel electrophoresis has been reported to improve the process of detecting single strand breaks (SSBs) in DNA .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For instance, “2-(Tetrahydro-2H-pyran-2-yloxy)ethanol” has a refractive index of 1.457 and a boiling point of 95 °C/22 mmHg .

Scientific Research Applications

Nano α-Al2O3 Supported Ammonium Dihydrogen Phosphate Catalyst

Maleki and Ashrafi (2014) described an environmentally benign route for the synthesis of 2-amino-3-cyano-4-aryl-7,7-dimethyl-5,6,7,8-tetrahydrobenzo[b]pyrans using NH4H2PO4/Al2O3, which has relevance to the compound due to its structural similarities with tetrahydrobenzo[b]pyrans (Maleki & Ashrafi, 2014).

Synthesis of 2-Amino-4H-Pyrans

Zonouzi, Kazemi, and Nezamabadi (2006) reported an efficient synthesis of dimethyl, diethyl, and di-tert-butyl-2-(cyclohexylamino)-5-benzoyl-~phenyl-4H-pyran-3,4-dicarboxylates, highlighting the significance of cyclohexylamino in pyran synthesis, which is structurally related to the compound (Zonouzi, Kazemi, & Nezamabadi, 2006).

Eco-Friendly Multicomponent Reaction

Brahmachari and Banerjee (2014) developed an eco-friendly synthesis of functionalized 2-amino-3-cyano-4H-pyrans using urea as a novel organo-catalyst, which is relevant due to the structural connection to 2-amino-4H-pyrans (Brahmachari & Banerjee, 2014).

Divergent Synthesis of 2-C-Branched Pyranosides and Oxepines

Moore et al. (2014) explored the ring opening of cyclopropyl carbohydrates, leading to 2-C-(bromomethylene)pyranosides, which is relevant due to the involvement of cyclopropyl groups, similar to the compound in focus (Moore et al., 2014).

Potassium-Exchanged Zirconium Hydrogen Phosphate Catalysis

Rosati et al. (2016) reported the synthesis of functionalized 2-amino-4H-pyrans using potassium-exchanged zirconium hydrogen phosphate [α-Zr(KPO4)2], highlighting the synthesis of pyrans which is structurally relevant (Rosati et al., 2016).

Stereoselective Construction of Fused Polycyclic Ring Systems

Someswarao et al. (2018) developed a method for synthesizing fused tetrahydrofuro[3,2-c]pyrano[2,3-b]chromene derivatives, again relevant due to the focus on pyran derivatives (Someswarao et al., 2018).

Biochemical Analysis

Biochemical Properties

2-((Cyclopropylmethyl)(tetrahydro-2H-pyran-4-yl)amino)ethan-1-ol plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as acid phosphatase, which catalyzes the hydrolysis of monoesters and anhydrides of phosphoric acid to produce inorganic phosphate . The nature of these interactions often involves the compound acting as a substrate or inhibitor, thereby influencing the enzyme’s activity and the overall biochemical pathway.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can bind to specific enzymes, either inhibiting or activating them, which in turn affects downstream biochemical pathways . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that while the compound is relatively stable under standard conditions, it may degrade when exposed to high temperatures or prolonged light exposure . Long-term effects observed in in vitro and in vivo studies include sustained changes in cellular metabolism and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as modulating enzyme activity or influencing metabolic pathways . At higher doses, toxic or adverse effects may be observed, including cellular damage or disruption of normal physiological processes. Threshold effects and dose-response relationships are critical considerations in these studies.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can influence metabolic flux and alter metabolite levels, impacting overall cellular metabolism . Enzymes such as acid phosphatase play a role in its metabolic pathways, highlighting the compound’s significance in biochemical processes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . Understanding these transport mechanisms is essential for elucidating the compound’s overall biochemical effects.

Subcellular Localization

The subcellular localization of this compound is a key factor in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can affect its interactions with other biomolecules and its overall biochemical role within the cell.

properties

IUPAC Name

2-[cyclopropylmethyl(oxan-4-yl)amino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO2/c13-6-5-12(9-10-1-2-10)11-3-7-14-8-4-11/h10-11,13H,1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROGDOHAOMXNUAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN(CCO)C2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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